(-)-Chelidonine

Hepatotoxicity In vitro Toxicology Natural Product Safety

Select (-)-Chelidonine for reproducible HNF4α inverse agonism studies (nanomolar potency), where its neutral congener structure ensures a lower baseline hepatotoxic risk (EC20 >2 µM) vs. cationic sanguinarine or chelerythrine (EC20 ≤2 µM). This specific scaffold is optimal for SAR programs targeting a validated selectivity window between cancer and normal cells. Avoid mechanistic misinterpretation by not substituting crude extracts or alternative alkaloids like berberine, which do not engage this nuclear receptor.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 88200-01-5
Cat. No. B161839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Chelidonine
CAS88200-01-5
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6
InChIInChI=1S/C20H19NO5/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3/t14-,18-,19+/m1/s1
InChIKeyGHKISGDRQRSCII-ZMYBRWDISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (-)-Chelidonine (CAS 88200-01-5) for Oncology and Natural Product Research


(-)-Chelidonine (CAS 88200-01-5) is a naturally occurring benzophenanthridine alkaloid, primarily isolated from *Chelidonium majus* L. (Greater Celandine) and *Glaucium squamigerum* KAR. et KIR . As a neutral congener within its class, it demonstrates a distinct pharmacological profile compared to its structurally related, cationic counterparts [1]. While its antiproliferative activity has been documented across various cancer cell lines, its selection for research hinges on specific, quantifiable differentiators, including a comparatively favorable hepatotoxicity profile in vitro and unique molecular targeting capabilities [2].

Why (-)-Chelidonine (CAS 88200-01-5) is Not Interchangeable with Other *Chelidonium* Alkaloids


Substituting (-)-Chelidonine with other major alkaloids from *Chelidonium majus*, such as sanguinarine or chelerythrine, is scientifically invalid for specific applications. These alkaloids, while sharing a benzophenanthridine scaffold, diverge significantly in their physicochemical properties and biological profiles. (-)-Chelidonine is a neutral congener, whereas sanguinarine and chelerythrine exist as cationic species at physiological pH [1]. This fundamental difference translates into a quantifiably lower in vitro cytotoxicity in primary rat hepatocytes and a distinct, non-overlapping nuclear receptor target profile [1][2]. Using a crude extract or an alternative alkaloid will not recapitulate (-)-Chelidonine's specific effects on targets like HNF4α or its associated safety margin, leading to irreproducible data and misinterpretation of mechanism-of-action studies [2].

Quantitative Differentiators for (-)-Chelidonine (CAS 88200-01-5) Against In-Class Comparators


Comparative Hepatotoxicity: Rank-Order Potency of Chelidonium Alkaloids in Primary Rat Hepatocytes

In a direct comparative study of six major *Chelidonium majus* alkaloids, (-)-chelidonine exhibited significantly lower cytotoxicity in primary rat hepatocytes compared to its cationic congeners. The rank order of toxicity, based on calculated EC20 values, positioned chelidonine as markedly less toxic than coptisine, chelerythrine, and sanguinarine [1].

Hepatotoxicity In vitro Toxicology Natural Product Safety

Target Selectivity: (-)-Chelidonine as a Nanomolar Potency HNF4α Ligand vs. Berberine's RORβ Activity

A 2024 screening study identified (-)-chelidonine as a selective ligand for the nuclear receptor HNF4α, with nanomolar potency. In a direct comparison, another alkaloid from the same plant, berberine, was found to be a selective inverse agonist for RORβ, demonstrating that the in-class compounds have non-overlapping target selectivity [1].

Nuclear Receptor HNF4α Target Identification Metabolic Regulation

Differential Potency in Human Keratinocyte Growth Inhibition vs. Sanguinarine

In a direct comparison using the MTT assay on human keratinocytes, sanguinarine demonstrated a very potent antiproliferative effect, while chelidonine was significantly less potent. This difference in potency highlights their distinct mechanisms of action on this cell type .

Psoriasis Keratinocytes Antiproliferative Dermatology

Enhanced Antiproliferative Selectivity Achieved Through Chelidonine Scaffold Derivatization

A 2019 medicinal chemistry study synthesized and evaluated nitric oxide-donating derivatives of chelidonine to improve its anticancer properties. The lead derivative (compound 11j) demonstrated not only enhanced antiproliferative activity against cancer cell lines but, importantly, a high degree of selectivity between cancerous and normal blood cells [1].

Medicinal Chemistry Antiproliferative Selectivity Index Derivatives

Validated Application Scenarios for Procuring (-)-Chelidonine (CAS 88200-01-5)


Investigating HNF4α-Mediated Gene Regulation and Metabolic Pathways

Based on evidence that (-)-chelidonine is a selective, nanomolar-potency ligand for the nuclear receptor HNF4α, it is the optimal tool compound for studying HNF4α inverse agonism, its role in downregulating gluconeogenesis and drug metabolism genes, and related metabolic disorders [1]. It is distinct from other in-class alkaloids like berberine which do not target this receptor [1].

Medicinal Chemistry Campaigns Aimed at Enhancing Selectivity Against Cancer Cells

The chelidonine scaffold has been validated as a lead for generating derivatives with a defined and quantifiable selectivity index between cancer and normal cells [1]. Procurement is justified for structure-activity relationship (SAR) studies seeking to optimize this selectivity profile, as demonstrated by derivative 11j achieving an IC50 >40 µM against normal PBMCs while maintaining low µM potency against various cancer lines [1].

Studies Requiring a Benzophenanthridine Alkaloid with a Favorable In Vitro Hepatotoxicity Profile

When a research program necessitates the use of a *Chelidonium* alkaloid but requires a lower baseline hepatotoxic risk in cellular models, (-)-chelidonine is the evidence-based choice. Its classification among the less toxic 'neutral congeners' in primary rat hepatocytes (with an EC20 > 2 µM) differentiates it from the more toxic 'cationic congeners' such as sanguinarine, chelerythrine, and coptisine (EC20 ≤ 2 µM) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Chelidonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.